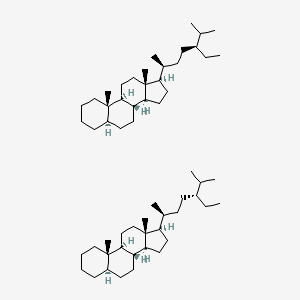
Alpha,alpha,alpha 20s 24r/s-ethylcholestane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha,alpha 20s 24r/s-ethylcholestane is a complex organic compound with the molecular formula C29H52. It is a derivative of cholestane, a saturated steroid hydrocarbon. This compound is known for its unique structural properties and is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of Alpha,alpha,alpha 20s 24r/s-ethylcholestane often involves large-scale chemical synthesis using advanced techniques such as catalytic hydrogenation and stereoselective synthesis. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha,alpha 20s 24r/s-ethylcholestane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Alpha,alpha,alpha 20s 24r/s-ethylcholestane has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroid chemistry and as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Alpha,alpha,alpha 20s 24r/s-ethylcholestane involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cholestane: The parent compound of Alpha,alpha,alpha 20s 24r/s-ethylcholestane, with a similar structure but lacking the ethyl groups.
Stigmastane: Another steroid hydrocarbon with structural similarities but different functional groups.
Sitostane: A plant sterol with a similar backbone but different side chains.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of ethyl groups at the 20s and 24r/s positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C58H104 |
|---|---|
Molecular Weight |
801.4 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13R,14S,17R)-17-[(2S,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene;(5R,8R,9S,10S,13R,14S,17R)-17-[(2S,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/2C29H52/c2*1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h2*20-27H,7-19H2,1-6H3/t21-,22+,23+,24-,25+,26-,27-,28-,29+;21-,22-,23+,24-,25+,26-,27-,28-,29+/m00/s1 |
InChI Key |
SAHDPNQVIBXBAU-NVUNGKJWSA-N |
Isomeric SMILES |
CC[C@H](CC[C@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C)C(C)C.CC[C@@H](CC[C@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C.CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)
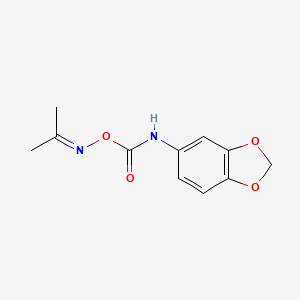
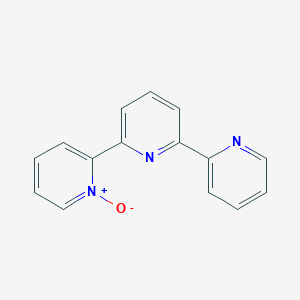

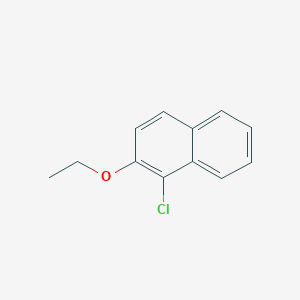
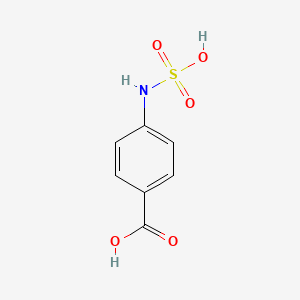
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)
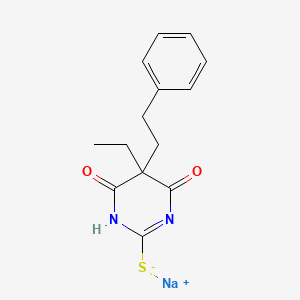

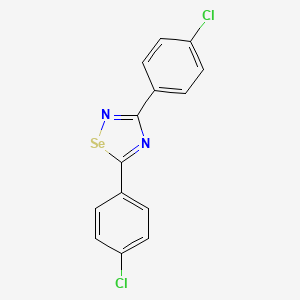
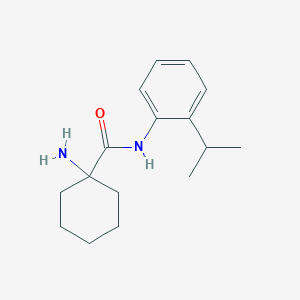
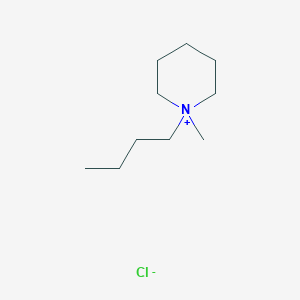
![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)

